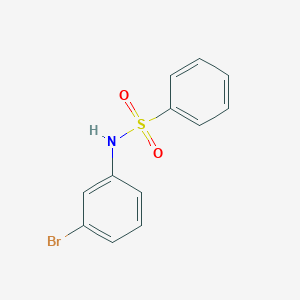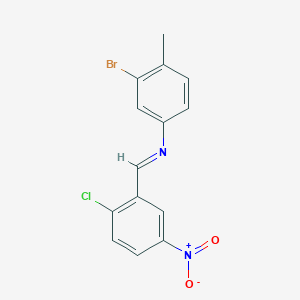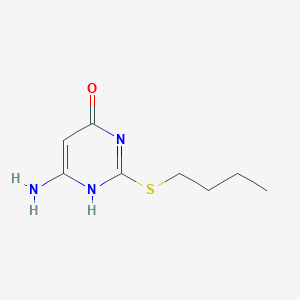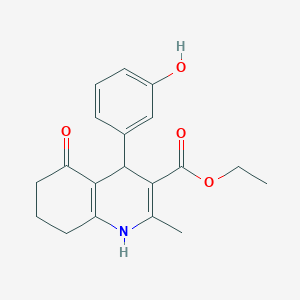
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (EHOMOQ) is a chemical compound that has been extensively studied for its potential applications in scientific research. EHOMOQ belongs to the class of hexahydroquinolines, which are heterocyclic compounds that have been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is not fully understood, but it is believed to involve the formation of a complex with metal ions, which leads to the activation of certain signaling pathways in cells. Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
生化学的および生理学的効果
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can inhibit the growth of cancer cells, reduce the production of reactive oxygen species, and modulate the activity of certain enzymes involved in the inflammatory response. In vivo studies have shown that Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can reduce the severity of inflammation in animal models of arthritis and colitis, and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several advantages for use in lab experiments, including its strong fluorescence, its ability to chelate metal ions, and its potential therapeutic applications. However, Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. One area of interest is the development of new synthetic methods for Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate and other hexahydroquinolines, which could lead to the discovery of new bioactive compounds. Another area of interest is the continued study of Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate's potential as a therapeutic agent for the treatment of various diseases. Finally, the use of Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate as a fluorescent probe for imaging biological systems could be further explored, particularly in the development of new imaging techniques and applications.
合成法
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be synthesized using a variety of methods, but the most common approach involves the condensation of 3-hydroxyacetophenone with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with methylamine and sodium borohydride to yield Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. The purity of the final product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for imaging biological systems. Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been found to exhibit strong fluorescence in the presence of certain metal ions, such as copper and iron, which makes it a useful tool for studying metal ion transport and metabolism in cells.
In addition, Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been found to exhibit antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of a variety of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has also been studied for its potential as a chiral auxiliary in asymmetric synthesis, as well as its use in the synthesis of other bioactive compounds.
特性
CAS番号 |
5405-37-8 |
|---|---|
製品名 |
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate |
分子式 |
C19H21NO4 |
分子量 |
327.4 g/mol |
IUPAC名 |
ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H21NO4/c1-3-24-19(23)16-11(2)20-14-8-5-9-15(22)18(14)17(16)12-6-4-7-13(21)10-12/h4,6-7,10,17,20-21H,3,5,8-9H2,1-2H3 |
InChIキー |
BADMFIGZWYVFLU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)O)C(=O)CCC2)C |
正規SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)O)C(=O)CCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



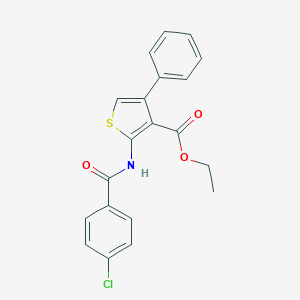
![6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B187486.png)
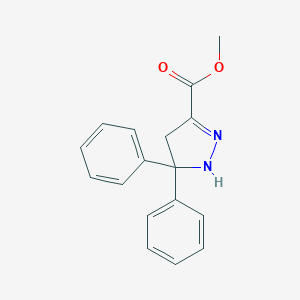
![4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B187491.png)
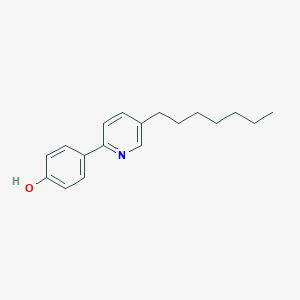
![Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-](/img/structure/B187496.png)
![(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone](/img/structure/B187497.png)
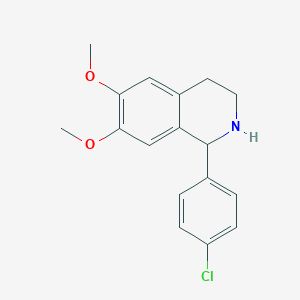
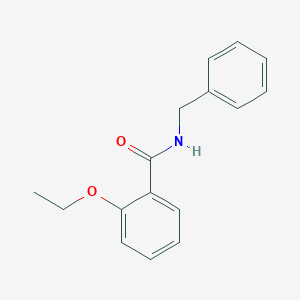
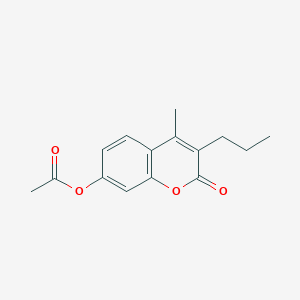
![Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate](/img/structure/B187501.png)
